molecular formula C7H10O4 B13613419 3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid

3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid

Cat. No.: B13613419
M. Wt: 158.15 g/mol
InChI Key: YKCGJZJTBLIAIG-UHFFFAOYSA-N
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Description

3,6-Dioxabicyclo[3.2.1]octane-1-carboxylic acid is a bicyclic ether-carboxylic acid derivative characterized by a strained [3.2.1]octane scaffold with oxygen atoms at positions 3 and 4. The bicyclic framework introduces steric constraints and electronic effects that influence reactivity, solubility, and biological interactions .

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

3,6-dioxabicyclo[3.2.1]octane-1-carboxylic acid

InChI

InChI=1S/C7H10O4/c8-6(9)7-1-5(11-4-7)2-10-3-7/h5H,1-4H2,(H,8,9)

InChI Key

YKCGJZJTBLIAIG-UHFFFAOYSA-N

Canonical SMILES

C1C2COCC1(CO2)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3,6-Dioxabicyclo[3.2.1]octane-1-carboxylic acid typically involves the construction of the bicyclic dioxane framework via intramolecular cyclization of suitably functionalized precursors, often derived from tartaric acid or related diols. The carboxylic acid functionality is introduced either by direct functional group transformation or retained from the starting materials.

Synthesis from Tartaric Acid Derivatives and Amino Acids

A well-documented approach involves the use of enantiopure tartaric acid derivatives coupled with amino acid precursors to form bicyclic amino acid analogs, which can be transformed into the target bicyclic carboxylic acid.

  • Key steps:

    • Transformation of α-amino acids into N-benzylamino alcohols.
    • PyBroP-promoted condensation of these amino alcohols with 2,3-di-O-isopropylidenetartaric acid monomethyl esters.
    • Oxidation of hydroxy groups to aldehydes.
    • Acid-catalyzed trans-acetalization to form the bicyclic 3-aza-2-oxo-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acid methyl esters (BTAa(O)).
    • Selective reduction of amide groups to yield the bicyclic carboxylic acid derivatives (BTAa).
  • Yields and stereochemistry:

    • The process generally affords good yields and high stereoselectivity, often producing single enantiopure diastereomers.
    • The stereochemical control is attributed to the rigid bicyclic framework and the chiral pool starting materials.
  • Applications:

    • These bicyclic acids serve as conformationally constrained dipeptide isosteres useful in peptide synthesis.
Step Reagents/Conditions Outcome/Yield Reference
Amino acid → N-benzylamino alcohol Standard reductive amination or protection Quantitative to good
Condensation with 2,3-di-O-isopropylidenetartaric acid monomethyl ester PyBroP coupling in solution Good yields, single diastereomer
Oxidation to aldehyde Common oxidants (e.g., PCC) High yield
Acid-catalyzed trans-acetalization Acid catalyst, mild conditions Good yield, bicyclic formation
Reduction of amide to amine BH3·DMS or similar Good yield, retention of stereochemistry

Lewis Acid-Catalyzed Cyclization of Keto Epoxides

Another synthetic route involves the cyclization of keto epoxides to form the bicyclic dioxane ring system:

  • Procedure:

    • Synthesis of keto epoxides from alkenes via epoxidation.
    • Lewis acid-catalyzed cyclization (e.g., BF3·OEt2) to form the 6,8-dioxabicyclo[3.2.1]octane skeleton.
    • Hydrolysis and decarboxylation steps to yield the bicyclic carboxylic acid.
  • Selectivity:

    • This method provides high stereospecificity for the endo isomer.
    • The carboxylic acid function in intermediates allows for resolution of enantiomers.
  • Yields:

    • Alkylation of methyl acetoacetate with bromoalkenes: ~83%
    • Epoxidation: ~87%
    • Cyclization: ~91%
    • Hydrolysis: ~95%
    • Decarboxylation: ~85%
Step Reagents/Conditions Yield (%) Notes Reference
Alkylation Methyl acetoacetate + bromoalkene 83 Dianion alkylation
Epoxidation m-Chloroperbenzoic acid (mCPBA) 87 At 0°C to room temp
Lewis acid cyclization BF3·OEt2, mild heating 91 High stereospecificity
Hydrolysis Acidic aqueous conditions 95 Converts ester to acid
Decarboxylation Thermal, 220°C Kugelrohr tube 85 No epimerization observed

Solid-Phase Synthetic Approaches

Recent advances have explored solid-phase synthesis of 3-aza-6,8-dioxabicyclo[3.2.1]octane derivatives, which share structural similarity with 3,6-dioxabicyclo[3.2.1]octane-1-carboxylic acid:

  • Methodology:

    • Combination of amines, α-halo-acetophenones, and sugar or tartaric acid derivatives.
    • Anchoring each component on solid support allows modular synthesis.
    • Products include amino alcohols and amido esters of bicyclic scaffolds.
  • Advantages:

    • Facilitates rapid synthesis and diversification.
    • Compatible with various amines and substituents.
  • Limitations:

    • Primarily focused on 3-aza derivatives but relevant for bicyclic dioxane scaffold preparation.
Component Role Notes Reference
Amines Nucleophiles Various classes compatible
α-Halo-acetophenones Electrophiles Substituted variants possible
Sugar/Tartaric acid derivatives Scaffold precursors Provide bicyclic framework

Patented Synthetic Routes and Derivatives

Patent literature describes substituted 6,8-dioxabicyclo[3.2.1]octane derivatives, including methods for functionalization and preparation of hydroxylated analogs:

  • Key features:

    • Methods include protection/deprotection strategies.
    • Functional group transformations on the bicyclic core.
    • Applications in pharmaceutical intermediates.
  • Examples:

    • Hydroxylation at specific positions.
    • Introduction of trifluoroacetamide or sulfonamide groups.
Patent Number Compound Type Key Synthetic Feature Reference
US10813942B2 Substituted 6,8-dioxabicyclo[3.2.1]octane-2,3-diol derivatives Protection and functionalization steps
EP0230557A2 2,6-Dioxabicyclo[3.2.1]octane derivatives Cyclization and substitution methods

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield Range Stereoselectivity Notes References
Tartaric acid + amino acids α-Amino acids, 2,3-di-O-isopropylidenetartaric acid PyBroP coupling, oxidation, acid catalysis, BH3·DMS reduction Good (variable) High, enantiopure Conformationally constrained dipeptide isosteres
Lewis acid-catalyzed cyclization Keto epoxides from methyl acetoacetate + bromoalkenes mCPBA epoxidation, BF3·OEt2 cyclization, hydrolysis, thermal decarboxylation 83–95% per step High, endo-selective Efficient, stereospecific synthesis of bicyclic acids
Solid-phase synthesis Amines, α-halo-acetophenones, sugar/tartaric acid derivatives Solid support anchoring, standard peptide synthesis conditions Not specified Moderate to high Modular, rapid synthesis of bicyclic scaffolds
Patented functionalization Various substituted bicyclic cores Protection/deprotection, substitution reactions Not specified Not specified Pharmaceutical intermediates and derivatives

Research Outcomes and Analytical Data

  • Stereochemical purity of bicyclic products is routinely confirmed by NMR spectroscopy (1H NMR, 13C NMR), Circular Dichroism (CD), and chiral chromatography.
  • Yields reported are generally high for each synthetic step, with overall good efficiency for multi-step sequences.
  • Structural confirmation often involves X-ray crystallography, especially for novel derivatives.
  • Stability and rigidity of the bicyclic framework are highlighted as advantageous for biological and synthetic applications.

Chemical Reactions Analysis

3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid undergoes several types of chemical reactions, including:

Major products formed from these reactions include polyacetals and other polymeric structures with unique properties .

Scientific Research Applications

3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid involves its ability to undergo ring-opening polymerization, which is facilitated by the presence of strong Lewis acids. This process leads to the formation of polymeric chains with unique structural properties .

Comparison with Similar Compounds

Aurovertins (2,6-Dioxabicyclo[3.2.1]octane Derivatives)

  • Structure: Aurovertins feature a 2,6-dioxabicyclo[3.2.1]octane ring derived from fungal polyketide biosynthesis via epoxide hydrolase and mono-oxygenase activity .
  • Biological Activity: Inhibit adenosine triphosphate (ATP) synthase through interactions with the bicyclic core and side-chain substituents.
  • Comparison : The 2,6-oxygen placement in aurovertins directs regioselective binding to ATP synthase, whereas the 3,6-oxygen configuration in the target compound may alter substrate recognition or potency .

Zaragozic Acids (Squalestatins; 2,8-Dioxabicyclo[3.2.1]octane Derivatives)

  • Structure : Contain a 2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid core .
  • Biological Activity : Potent inhibitors of squalene synthase, a key enzyme in cholesterol biosynthesis.
  • Comparison : The tricarboxylic acid substituents in zaragozic acids enhance binding affinity, while the single carboxylic acid group in the 3,6-dioxa analog may limit cholesterol-lowering efficacy .

Macfarlandin E Analog (2,7-Dioxabicyclo[3.2.1]octan-3-one Core)

  • Structure : Features a 2,7-dioxabicyclo[3.2.1]octan-3-one moiety critical for Golgi-modifying activity .
  • Biological Activity : Induces Golgi ribbon fragmentation and inhibits protein secretion.
  • Comparison : The ketone group at position 3 in Macfarlandin E analogs is essential for covalent modification of cellular targets, whereas the carboxylic acid group in the 3,6-dioxa compound may engage in ionic interactions .

Ertugliflozin (6,8-Dioxabicyclo[3.2.1]octane Derivative)

  • Structure : Contains a 6,8-dioxabicyclo[3.2.1]octane core as part of a selective SGLT2 inhibitor .
  • Biological Activity : Lowers blood glucose by inhibiting renal glucose reabsorption.

8-Azabicyclo[3.2.1]octane-1-carboxylic Acid

  • Structure : A nitrogen-containing analog with an 8-azabicyclo[3.2.1]octane scaffold .
  • Application : Used as a constrained proline analog in peptide design to enhance conformational rigidity.
  • Comparison : Replacement of oxygen with nitrogen alters electronic properties and hydrogen-bonding capacity, impacting peptide stability and receptor interactions .

Bioactivity Trends

  • Oxygen Position : 2,6- and 6,8-dioxa derivatives exhibit enzyme inhibition (e.g., ATP synthase, SGLT2), while 2,7-dioxa compounds affect subcellular structures like the Golgi .
  • Substituent Effects : Carboxylic acid groups enhance solubility and target engagement, whereas ketones or hydroxymethyl groups influence covalent binding or metabolic stability.

Physicochemical Properties

  • Solubility: The carboxylic acid moiety in 3,6-dioxabicyclo[3.2.1]octane-1-carboxylic acid improves aqueous solubility compared to non-polar analogs like aurovertins.
  • Stability : Strained bicyclic systems (e.g., 3,7-dioxabicyclo[3.3.0]octane in sesamin metabolites) may exhibit lower thermal stability due to ring strain .

Data Table: Key Structural and Functional Comparisons

Compound Name Bicyclic Core Key Functional Groups Biological Activity Synthesis Method
3,6-Dioxabicyclo[3.2.1]octane-1-carboxylic acid 3,6-Dioxabicyclo[3.2.1]octane Carboxylic acid Under investigation Potential palladium catalysis
Aurovertin E 2,6-Dioxabicyclo[3.2.1]octane Polyketide side chain ATP synthase inhibition Biosynthetic
Zaragozic Acid A 2,8-Dioxabicyclo[3.2.1]octane Tricarboxylic acids Squalene synthase inhibition Multi-step synthesis
t-Bu-MacE 2,7-Dioxabicyclo[3.2.1]octan-3-one Ketone, tert-butyl group Golgi modification Chemical synthesis
Ertugliflozin 6,8-Dioxabicyclo[3.2.1]octane Hydroxymethyl, triol groups SGLT2 inhibition Cocrystallization

Biological Activity

3,6-Dioxabicyclo[3.2.1]octane-1-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis methods, biological assays, and case studies that highlight its pharmacological relevance.

Chemical Structure and Synthesis

The compound features a bicyclic structure with two oxygen atoms incorporated into the ring system. Its synthesis typically involves complex organic reactions, such as Wacker-type cyclization and epoxide ring-opening mechanisms, which are crucial for constructing the dioxabicyclo core.

Synthesis Methods:

  • Wacker-type Cyclization: This method has been effectively employed to create the dioxabicyclo[3.2.1]octane core from various precursors, allowing for enantioselective synthesis .
  • Epoxide Ring Opening: A chemo- and stereoselective approach has been utilized to form the compound through epoxide intermediates, facilitating high yields and selectivity .

Biological Activity

The biological activities of 3,6-dioxabicyclo[3.2.1]octane-1-carboxylic acid and its analogs have been investigated across various studies, revealing promising pharmacological properties.

Antidiabetic Activity

Research has demonstrated that derivatives of this compound exhibit significant antidiabetic effects. For instance, certain analogs were shown to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and glycogen phosphorylase, leading to reduced glucose absorption .

Central Nervous System (CNS) Effects

Several studies have focused on the interaction of 3-aza-6,8-dioxabicyclo[3.2.1]octanes with dopamine transporters (DAT) and serotonin transporters (SERT). Notably, some compounds displayed high affinity for DAT with IC50 values as low as 21 nM, suggesting potential applications in treating CNS disorders like Parkinson's disease and ADHD .

Antimicrobial Activity

The compound's structural features have also been linked to antimicrobial properties. Certain derivatives have shown effectiveness against various bacterial strains, indicating potential use as antibacterial agents .

Case Studies

StudyCompoundBiological ActivityKey Findings
3-Aza-6,8-dioxabicyclo[3.2.1]octaneDAT InhibitionIC50 = 21 nM; selective for DAT over SERT
Various DerivativesAntidiabeticSignificant inhibition of α-amylase and glycogen phosphorylase
Dioxabicyclo CompoundsAntimicrobialEffective against multiple bacterial strains

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,6-Dioxabicyclo[3.2.1]octane-1-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves bicyclic lactone intermediates or ring-closing metathesis followed by oxidation. For example, analogous bicyclic carboxylic acids (e.g., 5-thia-1-azabicyclo derivatives) are synthesized via β-lactam ring formation and subsequent functionalization . Optimization includes controlling temperature (0–25°C) and pH (6–8) to minimize side reactions like epimerization. Solvent selection (e.g., THF/water mixtures) and catalyst systems (e.g., Pd-mediated coupling) are critical for stereochemical fidelity .

Q. How can NMR and X-ray crystallography resolve structural ambiguities in bicyclic carboxylic acids?

  • Methodological Answer : ¹H/¹³C NMR is used to confirm bicyclic scaffold connectivity, with characteristic shifts for oxygenated bridgeheads (δ 4.5–5.5 ppm for protons, δ 70–90 ppm for carbons). X-ray crystallography provides absolute stereochemistry, as seen in pharmacopeial standards for related compounds like (6R,7R)-configured β-lactams . For unresolved cases, derivatization with chiral auxiliaries (e.g., Mosher’s acid) aids stereochemical assignment .

Q. What methodologies are recommended for assessing the compound’s stability under varying storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring can detect degradation products. For example, analogous bicyclic acids degrade via hydrolysis of ester linkages or oxidation of sulfur bridges . Lyophilization and storage under inert gas (N₂/Ar) at –20°C are advised to preserve integrity .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing 3,6-Dioxabicyclo[3.2.1]octane-1-carboxylic acid derivatives be addressed?

  • Methodological Answer : Stereoselective synthesis requires chiral catalysts (e.g., Evans’ oxazaborolidines) or enzymatic resolution. For instance, (6R,7S)-configured analogs are synthesized using asymmetric hydrogenation or kinetic resolution . Computational modeling (DFT) predicts transition-state energies to guide catalyst design, reducing epimerization risks .

Q. What strategies reconcile discrepancies between purity assessments via HPLC, mass spectrometry, and elemental analysis?

  • Methodological Answer : Cross-validation using orthogonal methods is essential. For example, HPLC-MS identifies co-eluting impurities undetected by UV, while elemental analysis confirms stoichiometry. Discrepancies may arise from hygroscopicity or metal chelation, as seen in azabicyclo derivatives . Standardize sample preparation (e.g., drying to constant weight) to minimize variability .

Q. How can structure-activity relationship (SAR) studies elucidate the pharmacological potential of this compound?

  • Methodological Answer : SAR studies involve systematic modification of substituents (e.g., carboxylate vs. amide groups) and evaluation in bioassays (e.g., enzyme inhibition). For β-lactam analogs, replacing sulfur with oxygen alters antibacterial activity . Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like penicillin-binding proteins, guiding rational design .

Q. What molecular interactions drive the compound’s toxicity, and how can they be mitigated?

  • Methodological Answer : Toxicity often arises from reactive intermediates (e.g., epoxides) or metabolic activation. Ames tests and hepatocyte assays identify mutagenic/byproduct risks. For example, thiazolidine-containing analogs show reduced toxicity compared to sulfone derivatives . Prodrug strategies (e.g., ester masking) enhance metabolic stability .

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